molecular formula C7H8ClN3O2 B1488429 4-chloro-5-(3-hydroxyazetidin-1-yl)pyridazin-3(2H)-one CAS No. 1851974-69-0

4-chloro-5-(3-hydroxyazetidin-1-yl)pyridazin-3(2H)-one

Cat. No.: B1488429
CAS No.: 1851974-69-0
M. Wt: 201.61 g/mol
InChI Key: WXZVLKBRVSTZFA-UHFFFAOYSA-N
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Description

4-chloro-5-(3-hydroxyazetidin-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C7H8ClN3O2 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Properties

Research indicates that derivatives of pyridazinones, including compounds related to 4-chloro-5-(3-hydroxyazetidin-1-yl)pyridazin-3(2H)-one, exhibit significant anticancer and antiangiogenic activities. A study by Kamble et al. (2015) synthesized a series of new derivatives and assessed their inhibitory effects on the viability of human cancer cell lines. Some derivatives showed inhibitory activity very close to the standard methotrexate and potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression, highlighting their potential in cancer therapy Kamble et al., 2015.

Antioxidant Activity

The same study also screened the synthesized compounds for their antioxidant activities, with one derivative exhibiting better hydroxyl (OH) radical scavenging activity than the standard ascorbic acid. This suggests that these compounds could serve as effective antioxidants, which is crucial for protecting cells from damage caused by free radicals Kamble et al., 2015.

Antimicrobial Activity

Rekha et al. (2019) explored derivatives of imidazolyl and azetidinones for antimicrobial activity. The study found that certain chloro, bromo, and nitro-substituted azetidinones exhibited excellent antibacterial activity, suggesting their potential use as antimicrobial agents Rekha et al., 2019.

Molecular Properties and Drug Metabolism

Further research into 5-hydroxy-3(2H)-pyridazinone derivatives as inhibitors of HCV NS5B polymerase has focused on optimizing drug metabolism and pharmacokinetic (DMPK) profiles. This research highlights the importance of molecular modifications to improve the pharmacological profile of compounds for potential therapeutic applications Sergeeva et al., 2008.

Properties

IUPAC Name

5-chloro-4-(3-hydroxyazetidin-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c8-6-5(1-9-10-7(6)13)11-2-4(12)3-11/h1,4,12H,2-3H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZVLKBRVSTZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C(=O)NN=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.